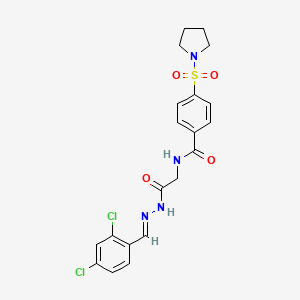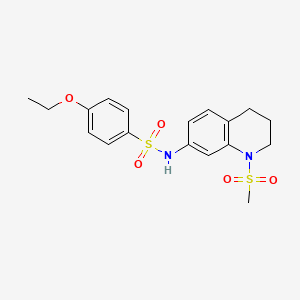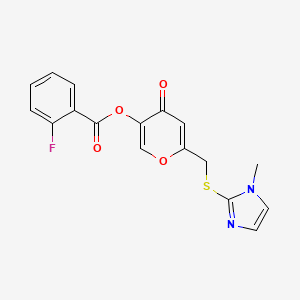![molecular formula C21H16N2O3S2 B2491100 N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide CAS No. 1797762-12-9](/img/structure/B2491100.png)
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide belongs to a class of thiophene derivatives that have been synthesized and studied for their biological activities. These compounds often incorporate biologically active moieties such as sulfonamide, which is known for its potential in various therapeutic applications due to its structural diversity and biological activities.
Synthesis Analysis
The synthesis of thiophene derivatives incorporating sulfonamide and other biologically active moieties, such as quinoline, involves a series of chemical reactions. These compounds are prepared using elemental analysis and spectral data. The process often starts with the synthesis of the core thiophene or quinoline structure, followed by the addition of the sulfonamide group through reactions involving intermediates like chlorosulfonic acid or sulfonyl chlorides (Ghorab, Bashandy, & Alsaid, 2014; Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide and similar compounds is characterized using techniques such as X-ray diffraction (XRD) and NMR spectroscopy. These analyses provide insights into the compound's crystal structure, including bond lengths, angles, and the overall geometry. The structure is crucial for understanding the compound's reactivity and interaction with biological targets (Sarojini et al., 2012).
Chemical Reactions and Properties
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide participates in various chemical reactions, including electrophilic substitution and condensation reactions. These reactions are pivotal for the functionalization of the thiophene and quinoline rings, allowing for the introduction of different substituents that can modulate the compound's chemical and biological properties (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are determined using techniques like melting point apparatus and solubility tests in various solvents. These properties are essential for the compound's formulation and application in different fields (Diaconu et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are crucial for understanding the compound's behavior in chemical reactions and its potential biological activity. Techniques such as NMR and IR spectroscopy, along with mass spectrometry, are used to elucidate these properties and the compound's mechanism of action on a molecular level (Saritha et al., 2022).
Wissenschaftliche Forschungsanwendungen
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
The study by Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates as sulfide sources. This process yields N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with environmental benefits over traditional methods, including less unpleasant odor and better environmental friendliness (Chengcai Xia et al., 2016).
Anticancer Potential of Thiophene Derivatives
A study by Ghorab et al. (2014) synthesized a novel series of thiophenes with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, showing significant anticancer activity against the human breast cancer cell line MCF7. Compounds exhibited cytotoxic activities potentially higher than doxorubicin, a positive control (M. Ghorab et al., 2014).
Pro-apoptotic Effects of Sulfonamide Derivatives
Research by Cumaoğlu et al. (2015) explored sulfonamide derivatives for their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. These compounds were found to reduce cell proliferation and induce the expression of pro-apoptotic genes, highlighting their potential as anticancer agents (A. Cumaoğlu et al., 2015).
Antimicrobial Activity of Quinoxaline Sulfonamides
Alavi et al. (2017) developed quinoxaline sulfonamides with notable antibacterial activities against Staphylococcus spp. and Escherichia coli. The study highlights a green synthesis approach, emphasizing the environmental friendliness of the process and the potential application of these compounds in addressing bacterial infections (S. Alavi et al., 2017).
Hybrid Quinoline-Sulfonamide Complexes with Antimicrobial Activity
Diaconu et al. (2020) designed hybrid quinoline-sulfonamide complexes showing excellent antibacterial and antifungal activities. These complexes demonstrate significant potential as antimicrobial agents, with one compound showing exceptional activity against Staphylococcus aureus and Candida albicans (Dumitrela Diaconu et al., 2020).
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-21(16-6-2-1-3-7-16)18-12-11-17(27-18)14-23-28(25,26)19-10-4-8-15-9-5-13-22-20(15)19/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASAPAOFXMCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)
![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

